Potency Gap Relative to 4-Methoxy Analog in Human SCD1 Inhibition
The closest structurally characterized analog with publicly available quantitative data is 4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, which differs only at the 4-position substituent (methoxy vs. propoxy). In a human microsomal assay measuring conversion of [14C]stearate to [14C]oleate, the 4-methoxy analog exhibited an SCD1 IC50 of 1220 nM [1]. Replacing the methoxy with a 3-(2-hydroxyethoxy)-4-methoxy pattern improved potency to 0.6 nM in the same assay [2], demonstrating that even modest changes to the benzamide ring produce orders-of-magnitude shifts in target engagement. The 4-propoxy group in the target compound is substantially larger and more lipophilic than methoxy, predicting altered SCD1 binding kinetics; however, no direct IC50 measurement for the target compound is publicly available.
| Evidence Dimension | SCD1 inhibitory potency (human microsomal [14C]stearate-to-oleate conversion assay) |
|---|---|
| Target Compound Data | No public quantitative data identified |
| Comparator Or Baseline | 4-Methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide: IC50 = 1220 nM; 3-(2-Hydroxyethoxy)-4-methoxy analog: IC50 = 0.6 nM |
| Quantified Difference | >2000-fold potency difference between two close analogs; target compound remains uncharacterized |
| Conditions | Human microsomes, [14C]stearate substrate, 60 min incubation |
Why This Matters
The demonstrated >2000-fold potency range among close analogs means that purchasing the target compound without quantitative SCD1 data introduces substantial experimental risk; users must internally validate activity rather than relying on class-level assumptions.
- [1] BindingDB BDBM50296539: 4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, IC50 = 1.22E+3 nM for human SCD1. View Source
- [2] BindingDB BDBM50296305: 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, IC50 = 0.6 nM for human SCD1. View Source
